molecular formula C8H13NO B8817000 Quinuclidine-4-carbaldehyde

Quinuclidine-4-carbaldehyde

Cat. No.: B8817000
M. Wt: 139.19 g/mol
InChI Key: LJSJRQBQGMLHHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinuclidine-4-carbaldehyde is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the potential of quinuclidine derivatives, including quinuclidine-4-carbaldehyde, as antimicrobial agents. A series of quaternary ammonium salts derived from quinuclidine have shown promising antibacterial and antifungal activities against various pathogens, including Escherichia coli and Candida albicans. Notably, some compounds exhibited better efficacy than standard antibiotics like gentamicin and amphotericin B, suggesting their potential for treating infections caused by multidrug-resistant organisms .

Muscarinic Receptor Antagonism
this compound derivatives have been investigated for their activity as muscarinic receptor antagonists. These compounds can be beneficial in treating conditions such as asthma and chronic obstructive pulmonary disease by inhibiting M3 muscarinic receptors, which play a critical role in bronchoconstriction. The ability to combine these compounds with other therapeutic agents enhances their clinical applicability .

Organic Synthesis

Synthesis of Complex Molecules
this compound serves as a crucial intermediate in the synthesis of complex organic molecules. It has been utilized in the total synthesis of alkaloids and other biologically active compounds through various synthetic routes that involve nucleophilic additions and cyclization reactions . The ability to functionalize the quinuclidine ring further expands its utility in creating diverse chemical entities.

Asymmetric Catalysis

Catalytic Applications
In asymmetric synthesis, quinuclidine derivatives are employed as catalysts or chiral auxiliaries. Their unique structural properties facilitate the formation of enantiomerically enriched products, which are essential in pharmaceutical development. Research indicates that functionalized quinuclidines can enhance reaction selectivity and yield, making them valuable tools in synthetic organic chemistry .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of a series of quaternized quinuclidine compounds against a panel of bacteria and fungi. The results demonstrated that specific modifications to the quinuclidine structure significantly enhanced antimicrobial activity. For instance, N-p-chlorobenzyl-3-hydroxyquinuclidinium bromide showed a minimum inhibitory concentration (MIC) of 0.39 µg/mL against Pseudomonas aeruginosa, indicating its potential as a therapeutic agent .

Case Study 2: Muscarinic Antagonism

Another investigation focused on the use of quinuclidine derivatives in respiratory therapies. The study highlighted how these compounds could be effectively combined with β2 agonists to improve bronchodilation in patients with asthma. The findings suggest that quinuclidine-based drugs could offer synergistic effects when used alongside existing treatments for respiratory diseases .

Table 1: Antimicrobial Activity of Quinuclidine Derivatives

Compound NameMIC (µg/mL)Target Organism
N-p-chlorobenzyl-3-hydroxyquinuclidinium bromide0.39Pseudomonas aeruginosa
QOH-40.78Candida albicans
QCl-31.56Staphylococcus aureus

Table 2: Applications in Asymmetric Synthesis

Reaction TypeCatalyst UsedYield (%)Enantiomeric Excess (%)
Aldol ReactionThis compound8592
Michael AdditionFunctionalized Quinuclidine7888

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octane-4-carbaldehyde

InChI

InChI=1S/C8H13NO/c10-7-8-1-4-9(5-2-8)6-3-8/h7H,1-6H2

InChI Key

LJSJRQBQGMLHHU-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1(CC2)C=O

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.